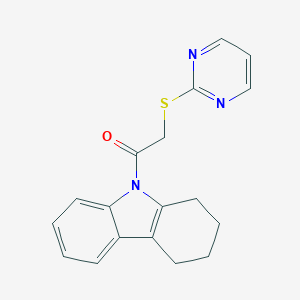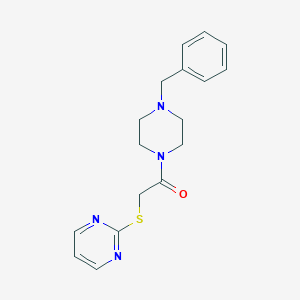
2-(Pyrimidin-2-ylsulfanyl)-1-(1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyrimidin-2-ylsulfanyl)-1-(1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone, also known as PTE, is a novel small molecule that has been synthesized and studied for its potential applications in scientific research. PTE is a heterocyclic compound that contains both pyrimidine and carbazole moieties, which are known to exhibit various biological activities.
Mechanism of Action
The mechanism of action of 2-(Pyrimidin-2-ylsulfanyl)-1-(1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone is not fully understood, but it is believed to involve the inhibition of the Akt/mTOR signaling pathway. This pathway is known to play a critical role in cell growth and survival, and its dysregulation has been implicated in the development and progression of cancer. 2-(Pyrimidin-2-ylsulfanyl)-1-(1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone has been shown to inhibit the phosphorylation of Akt and mTOR, which leads to the inhibition of downstream signaling pathways and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its antiproliferative and apoptotic effects, 2-(Pyrimidin-2-ylsulfanyl)-1-(1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone has also been found to exhibit anti-inflammatory and antioxidant activities. It has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are known to contribute to various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(Pyrimidin-2-ylsulfanyl)-1-(1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone in lab experiments is its potent antiproliferative activity against cancer cells, which makes it a valuable tool for studying the mechanisms of cancer cell growth and survival. However, one limitation of using 2-(Pyrimidin-2-ylsulfanyl)-1-(1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for the study of 2-(Pyrimidin-2-ylsulfanyl)-1-(1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone. One area of interest is the development of 2-(Pyrimidin-2-ylsulfanyl)-1-(1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone-based therapeutics for the treatment of cancer and other diseases. Another area of interest is the elucidation of the mechanism of action of 2-(Pyrimidin-2-ylsulfanyl)-1-(1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone, which could lead to the discovery of new targets for cancer therapy. Additionally, the synthesis of 2-(Pyrimidin-2-ylsulfanyl)-1-(1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone derivatives with improved solubility and bioactivity could lead to the development of more effective 2-(Pyrimidin-2-ylsulfanyl)-1-(1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone-based therapeutics.
Synthesis Methods
The synthesis of 2-(Pyrimidin-2-ylsulfanyl)-1-(1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone involves the reaction between 2-mercaptopyrimidine and 1-(1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of a thiolate intermediate, which undergoes nucleophilic addition to the carbonyl group of the ketone. The resulting product is then purified by column chromatography to obtain pure 2-(Pyrimidin-2-ylsulfanyl)-1-(1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone.
Scientific Research Applications
2-(Pyrimidin-2-ylsulfanyl)-1-(1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to exhibit potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. 2-(Pyrimidin-2-ylsulfanyl)-1-(1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone has also been found to induce apoptosis, or programmed cell death, in cancer cells, which makes it a promising candidate for cancer therapy.
properties
Molecular Formula |
C18H17N3OS |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-pyrimidin-2-ylsulfanyl-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone |
InChI |
InChI=1S/C18H17N3OS/c22-17(12-23-18-19-10-5-11-20-18)21-15-8-3-1-6-13(15)14-7-2-4-9-16(14)21/h1,3,5-6,8,10-11H,2,4,7,9,12H2 |
InChI Key |
ULNRQCPFBXJJQQ-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2C(=O)CSC4=NC=CC=N4 |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2C(=O)CSC4=NC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282670.png)
![Ethyl 4-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282671.png)
![ethyl 4-[3-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-4-methoxyphenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282672.png)
![Ethyl 4-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282675.png)
![Ethyl 4-(3-{[2-(ethoxycarbonyl)phenoxy]methyl}-4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282679.png)
![Ethyl 4-{3-[(diethylamino)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282680.png)
![Ethyl 4-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282681.png)
![Ethyl 2-({5-[3-(3,5-dimethylphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]-2-methoxybenzyl}oxy)benzoate](/img/structure/B282683.png)
![4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B282687.png)

![N-(5-chloro-2-methylphenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide](/img/structure/B282689.png)
![4-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B282690.png)
![N-(5-chloro-2-methylphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide](/img/structure/B282692.png)
![4-[({5-[4-(acetylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B282694.png)